((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane

Beschreibung

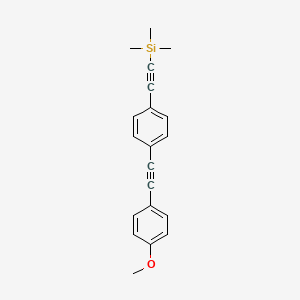

Chemical Structure: The compound features a 4-methoxyphenyl group linked via two ethynyl bridges to a trimethylsilyl group (C₁₂H₁₆OSi, MW = 204.34). Its IUPAC name is ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane (CAS: 3989-14-8) .

Synthesis: Synthesized via Sonogashira coupling, as described in and . Key steps include palladium-catalyzed cross-coupling of ((4-iodophenyl)ethynyl)trimethylsilane with 4-methoxyphenylacetylene, yielding the product in 92% purity .

Applications: Primarily used in optoelectronics as a precursor for push-pull chromophores due to its electron-donating methoxy group and conjugated ethynyl backbone .

Eigenschaften

IUPAC Name |

2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OSi/c1-21-20-13-11-18(12-14-20)6-5-17-7-9-19(10-8-17)15-16-22(2,3)4/h7-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLBPNLTDSEUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474300 | |

| Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787617-56-5 | |

| Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated aromatic compound and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Co-catalyst: Copper(I) iodide (CuI)

Base: Triethylamine (Et3N)

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to 60°C

The reaction proceeds through the formation of a palladium-alkyne complex, followed by the coupling with the halogenated aromatic compound to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Sonogashira Coupling Reactions

One of the most notable reactions involving ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane is the Sonogashira coupling reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of terminal alkynes with aryl halides.

-

Mechanism : The mechanism involves the formation of a palladium complex that facilitates the coupling of the alkyne with an aryl halide, leading to the desired product.

-

Example Reaction : A typical example is the reaction of ((4-Methoxyphenyl)ethynyl)trimethylsilane with various aryl halides, yielding substituted alkynes with high selectivity and efficiency.

Table 2: Yields from Sonogashira Coupling Reactions

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 1-Bromo-4-methoxybenzene | ((4-Methoxyphenyl)(phenylethynyl))trimethylsilane | 84 |

| 1-Iodo-3-nitrobenzene | ((3-Nitrophenyl)(phenylethynyl))trimethylsilane | 69 |

Cross-Dehydrogenative Coupling

Another significant reaction is the cross-dehydrogenative coupling, which allows for direct functionalization of alkynes.

-

Catalysts Used : Copper-based catalysts are often employed to promote this reaction.

-

Outcome : This method has been shown to yield various functionalized products, expanding the utility of this compound in synthetic chemistry .

Table 3: Examples of Cross-Dehydrogenative Coupling Products

| Reactants | Product | Conditions | Yield (%) |

|---|---|---|---|

| Secondary amide + TMS-acetylene | Functionalized ynamide | Cu(II), Base | Variable |

| Terminal alkyne + arene | Aryl-substituted alkyne | Cu(I), DMF | High |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate various chemical reactions, including cross-coupling reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds .

Material Science

Functionalized Polymers

In material science, ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane is utilized to create functionalized polymers. These polymers exhibit enhanced properties such as improved thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composite materials .

Nanocomposite Development

Its incorporation into nanocomposites has been shown to improve the overall performance of materials used in electronics and photonics. The compound's unique structural features allow for better interaction with nanoparticles, leading to enhanced functionality .

Medicinal Chemistry

Drug Development

Researchers leverage this compound in the design and development of new drug candidates. Its structural characteristics enable targeting specific biological pathways, which is essential for creating effective therapeutics .

Photodynamic Therapy

The compound has also been explored in the context of photodynamic therapy (PDT), where it is used to synthesize cationic photosensitizers. These agents can selectively accumulate in tumor tissues and generate reactive oxygen species upon light activation, leading to cancer cell destruction .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound functions as a reagent in various techniques. It aids in the detection and quantification of other chemical species through methods such as chromatography and mass spectrometry .

Nanotechnology

Functionalization of Nanoparticles

The compound plays a significant role in the functionalization of nanoparticles, enhancing their performance in drug delivery systems and imaging applications. By modifying the surface properties of nanoparticles, researchers can improve their biocompatibility and targeting capabilities .

Case Study 1: Synthesis of Novel Drug Candidates

A study demonstrated the use of this compound in synthesizing novel drug candidates aimed at specific cancer targets. The synthetic pathway involved multiple steps utilizing this compound as a key intermediate, showcasing its efficiency in drug design .

Case Study 2: Development of Functionalized Polymers

Research highlighted the application of this compound in developing functionalized polymers for biomedical applications. The resulting materials exhibited significant improvements in mechanical properties and thermal stability, making them ideal for use in medical devices and drug delivery systems .

Wirkmechanismus

The mechanism of action of ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing substituents in analogs:

Key Insight : Methoxy-substituted derivatives exhibit red-shifted UV-Vis absorption due to enhanced conjugation, whereas electron-withdrawing groups (e.g., CF₃, CN) reduce electron density, affecting optoelectronic performance .

Silane Group Modifications

The trimethylsilyl group in the target compound is compared to bulkier silanes:

Key Insight : Trimethylsilane derivatives are synthetically favorable (higher yields) due to lower steric hindrance. Bulkier silanes (e.g., triisopropyl) reduce reactivity but improve thermal stability .

Heteroatom Incorporation

The target compound’s oxygen atom in the methoxy group is contrasted with sulfur or halogens:

Key Insight : Sulfur-containing analogs show distinct redox profiles, while halogenated derivatives serve as intermediates in cross-coupling reactions .

Biologische Aktivität

((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane, a compound with the chemical formula CHOSi, has garnered attention due to its potential biological activities and applications in organic synthesis. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trimethylsilane group and two phenyl rings connected via ethynyl linkages. The methoxy substituent on one of the phenyl rings enhances its electronic properties, which may influence its biological interactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the coupling of various aryl halides and terminal alkynes. For instance, reactions using copper or palladium catalysts are commonly employed to facilitate these couplings, yielding high purity products suitable for biological evaluation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound was tested for cytotoxicity against various cancer cell lines, demonstrating an IC value in the micromolar range. This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The proposed mechanisms of action for the biological activity of this compound include:

- Inhibition of Kinase Activity : Some studies suggest that such compounds may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The ability to trigger programmed cell death has been noted in various studies, making it a candidate for further development as an anticancer agent.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, contributing to their death .

Study 1: Cytotoxicity Evaluation

A study conducted by researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. The compound exhibited an IC value of 12 µM after 48 hours of treatment .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12 | Apoptosis Induction |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound. This indicates that the compound effectively triggers early apoptotic events in treated cells .

Q & A

Q. What are the optimized synthetic routes for ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane, and how do reaction conditions influence yield?

The compound is synthesized via Sonogashira coupling. A typical procedure involves reacting 1-iodo-4-methoxybenzene with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%) in CH₂Cl₂ under N₂. After 16 hours, the mixture is quenched with NH₄Cl, extracted, and purified via column chromatography (hexanes/DCM gradient). Yields up to 97% are achieved with rigorous exclusion of moisture and oxygen . Variations in solvent (e.g., THF) or catalyst loading may reduce yields due to side reactions like Glaser coupling.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR (CDCl₃): δ 0.24 (s, 9H, Si(CH₃)₃), 3.78 (s, 3H, OCH₃), 6.80–7.39 ppm (aromatic protons) .

- ¹³C NMR : Signals at δ 92.4 (C≡C–Si), 105.2 (C≡C–Ar), and 159.8 ppm (OCH₃-substituted aromatic carbon) confirm the alkynyl and methoxy groups .

- IR : A sharp peak at 2155 cm⁻¹ (C≡C stretch) and absence of –OH/NH stretches verify purity .

Q. What purification strategies are effective for removing byproducts?

Column chromatography using silica gel with a hexanes-to-DCM eluent gradient (95:5 to 80:20) effectively separates the target compound from unreacted starting materials or homocoupled byproducts. TLC monitoring (Rf = 0.28 in PE/EtOAc 95:5) ensures purity .

Advanced Research Questions

Q. How does the photochemical behavior of this compound differ between solid-state and solution phases?

In solution (e.g., THF), the compound exhibits reversible π-π* transitions under UV light, while in the solid state, restricted rotation of the ethynyl groups leads to enhanced fluorescence due to aggregation-induced emission (AIE). Differences in quantum yields (e.g., 0.15 in solution vs. 0.45 in solid) highlight phase-dependent photophysics .

Q. What role does this compound play in facilitating one-pot cross-coupling reactions?

It serves as a trimethylsilyl-protected alkyne precursor in benziodoxole synthesis. Deprotection with TBAF in THF generates reactive terminal alkynes in situ, enabling sequential Sonogashira or CuAAC reactions without isolating intermediates .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction of analogous structures (e.g., bromophenyl derivatives) reveals bond angles (C≡C–Si: ~170°) and torsional conformations influenced by steric hindrance from trimethylsilyl groups. Packing diagrams show weak CH-π interactions stabilizing the lattice .

Q. What factors influence the compound’s stability under acidic or basic conditions?

The trimethylsilyl group is susceptible to hydrolysis in acidic media (e.g., HCl/THF), cleaving the alkyne-Si bond. In basic conditions (pH > 10), the methoxy group remains stable, but prolonged exposure degrades the ethynyl backbone. Stability assays via ¹H NMR over 72 hours are recommended .

Q. How can computational modeling predict its electronic properties for optoelectronic applications?

DFT calculations (B3LYP/6-311+G(d)) reveal a HOMO-LUMO gap of 3.2 eV, correlating with UV-Vis absorption at 310 nm. Electron-withdrawing substituents on the aryl ring reduce this gap, enabling tunability for OLED or sensor designs .

Q. What strategies enable deuterium labeling of the ethynyl backbone for mechanistic studies?

Catalytic NaH in anhydrous toluene promotes H/D exchange at the alkyne position when reacted with D₂O. Isotopic labeling (e.g., C≡C–Si(CD₃)₃) is verified via mass spectrometry (m/z shift +9) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies in yields (e.g., 37–97%) may arise from trace moisture, oxygen, or catalyst purity. Cross-validate NMR data with independent syntheses and use high-resolution MS (HRMS) to confirm molecular identity. Systematic optimization of Pd/Cu ratios and reaction time is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.